4,5-Diphenylanthracene-9-boronic Acid
Description
4,5-Diphenylanthracene-9-boronic acid is an anthracene-derived boronic acid featuring phenyl substituents at the 4- and 5-positions of the anthracene core and a boronic acid (-B(OH)₂) group at the 9-position. These compounds are critical in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety facilitates carbon-carbon bond formation. Anthracene derivatives are also valued in materials science for their optoelectronic properties, such as fluorescence and charge transport, making them relevant in organic light-emitting diodes (OLEDs) and sensors .
Properties
Molecular Formula |
C26H19BO2 |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
(4,5-diphenylanthracen-9-yl)boronic acid |
InChI |
InChI=1S/C26H19BO2/c28-27(29)26-22-15-7-13-20(18-9-3-1-4-10-18)24(22)17-25-21(14-8-16-23(25)26)19-11-5-2-6-12-19/h1-17,28-29H |
InChI Key |
AZKIQGVAOQSSQO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC3=C1C=CC=C3C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenylanthracene-9-boronic Acid typically involves the functionalization of an anthracene derivative. One common method is the Suzuki-Miyaura coupling reaction, where a bromoanthracene derivative reacts with a phenylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of boronic acids, including 4,5-Diphenylanthracene-9-boronic Acid, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenylanthracene-9-boronic Acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The anthracene core can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
4,5-Diphenylanthracene-9-boronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Diphenylanthracene-9-boronic Acid primarily involves its ability to form stable complexes with diols and other Lewis bases. This interaction is crucial in its role as a reagent in Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The anthracene core’s photophysical properties also play a role in its applications in electronic materials .
Comparison with Similar Compounds
Key Compounds:
10-(2-Naphthyl)anthracene-9-boronic Acid (CAS: 597554-03-5):
- Substituents: A 2-naphthyl group at the 10-position and boronic acid at the 9-position.
- Impact: The naphthyl group extends conjugation compared to phenyl, enhancing absorbance/emission wavelengths. This compound is used in OLEDs due to its rigid, planar structure .
[10-(4-tert-Butylphenyl)anthracen-9-yl]boronic Acid (CAS: 870119-38-3): Substituents: A bulky tert-butylphenyl group at the 10-position.
9-Phenanthracenylboronic Acid (CAS: 68572-87-2):
- Substituents: A fused phenanthrene system at the 9-position.
- Impact: The phenanthrene moiety increases molecular rigidity and fluorescence quantum yield, making it suitable for optoelectronic devices .
[10-(Phenanthren-9-yl)anthracen-9-yl]boronic Acid (CAS: 911390-70-0):
- Substituents: Phenanthrenyl group at the 10-position.
- Impact: The extended aromatic system enhances thermal stability and charge transport properties, ideal for high-performance OLED layers .
Physical and Chemical Properties
Table 1: Comparative Properties of Anthracene Boronic Acids
Notes:
- The absence of a tert-butyl or naphthyl group may reduce solubility in non-polar solvents compared to derivatives like [10-(4-tert-butylphenyl)anthracen-9-yl]boronic acid.
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